This compound can be classified as:
The synthesis of 3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one typically involves multi-step reactions. One common method includes:
For example, a study reported the synthesis of related triazole derivatives using a one-pot method involving hydrazine derivatives and α-bromoketones under controlled conditions to achieve good yields .
The molecular structure of 3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance biological activity or develop new derivatives .
The mechanism of action for 3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one is not fully elucidated but may involve:
The physical and chemical properties of 3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one include:
These properties are essential for understanding the handling and application of the compound in research settings .
The applications of 3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one are diverse:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields .
The compound designated as "3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI)" represents a fused heterocyclic system with significant complexity in its naming conventions. According to IUPAC guidelines for fused ring systems, the systematic name describes the parent benzimidazole ring fused with a 1,2,4-triazole moiety at specific bond positions. The "1,2-dihydro" prefix indicates the reduction state of the triazole ring, while the "-3-one" suffix denotes the carbonyl functionality at position 3. This nomenclature precisely locates the sites of fusion between the benzene ring of benzimidazole and the triazole component, specifically between bonds a and b of the triazole and bonds 4 and 3 of the benzimidazole, respectively [4] [8].
The CAS Registry provides unambiguous identification for this compound under Registry Number 930-33-6. Analysis of CAS records reveals several synonyms used in chemical literature, including 1,2-Dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one, 1H-1,2,4-Triazolo[4,3-a]benzimidazol-3(2H)-one, and the tautomeric form 1H-1,2,4-Triazol-3-ol when considering the hydroxyl form of the triazole ring. The molecular formula is consistently recorded as C₈H₆N₄O across authoritative sources, with a molecular weight of 174.16 g/mol. The CAS registry resolves naming ambiguities arising from tautomeric equilibria and positional isomerism inherent in polyazaheterocyclic systems [6] [2].
Table 1: CAS Registry Information and Synonyms
CAS Registry Number | Systematic Name | Molecular Formula | Common Synonyms |
---|---|---|---|
930-33-6 | 1,2-Dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazol-3-one | C₈H₆N₄O | 1H-1,2,4-Triazolo[4,3-a]benzimidazol-3(2H)-one; Δ²-1,2,4-Triazolo[4,3-a]benzimidazol-3-one; NSC 119861 |
X-ray crystallographic studies of closely related 1,2,4-triazolo-benzimidazole systems reveal a nearly coplanar arrangement between the fused heterocyclic rings, with minor deviations from planarity (typically less than 5°) due to crystal packing forces. The carbonyl group at position 3 exhibits bond lengths characteristic of amidic carbonyls (C=O: ~1.23 Å), intermediate between pure single and double bonds, indicating partial delocalization across the triazole ring. The C-N bonds adjacent to the carbonyl show similar bond lengths (~1.37 Å), consistent with significant π-electron delocalization throughout the heterocyclic system [1] [10].
Tautomerism represents a fundamental structural feature of this heterocyclic system. The compound exists in equilibrium between several tautomeric forms, predominantly the 3-keto form (1,2-dihydro) and the 3-hydroxy form (3H). Computational studies at the B3LYP/6-311++G(d,p) level indicate the 3-keto tautomer is energetically favored in the gas phase and nonpolar solvents by approximately 2.3 kcal/mol, while polar protic solvents slightly stabilize the 3-hydroxy form through solvation effects. Additionally, prototropic tautomerism may occur at the benzimidazole N1 position, further complicating the structural landscape. These tautomeric equilibria significantly influence electron distribution, dipole moments, and molecular recognition properties [10] [1].
Table 2: Key Geometric Parameters from Crystallographic Analysis
Structural Parameter | Experimental Value | Theoretical (B3LYP) | Description |
---|---|---|---|
C3=O Bond Length | 1.228 Å | 1.235 Å | Amidic carbonyl bond |
N2-C3 Bond Length | 1.375 Å | 1.382 Å | Partial double bond character |
Dihedral Angle between Rings | 3.8° | 1.2° | Deviation from coplanarity |
N1-H Bond Length | 1.008 Å | 1.012 Å | Benzimidazole proton |
The electronic structure of 1,2,4-triazolo[4,3-a]benzimidazol-3-one fundamentally differs from isomeric systems such as thiazolo[3,2-a]benzimidazoles in both aromatic character and electron distribution. While both systems contain 10π-electron systems, the triazolo-benzimidazole exhibits reduced aromaticity in the five-membered ring due to the presence of three nitrogen atoms versus one nitrogen and one sulfur in thiazolo analogs. Natural Bond Orbital (NBO) analysis reveals higher electron density at the annular atoms in positions 1 and 2 of the triazole ring (natural charges: -0.42 and -0.38, respectively) compared to the sulfur atom in thiazolo derivatives (natural charge: -0.12). This electron-rich environment enhances nucleophilic character at specific nitrogen centers, influencing reactivity and coordination chemistry [7] [3].
The bioisosteric replacement of sulfur with nitrogen significantly alters pharmacological potential. Computational analyses indicate that triazolo-benzimidazolones exhibit approximately 30% higher molecular polarity (calculated dipole moment: 4.8 D) compared to thiazolo analogs (3.7 D), enhancing solubility in aqueous media. Additionally, the triazole nitrogen atoms provide additional hydrogen-bonding acceptor sites crucial for target recognition. These features correlate with observed differences in biological activity profiles: triazolo-benzimidazolones demonstrate preferential activity against DNA-dependent protein kinases, while thiazolo analogs show enhanced antimicrobial properties against Gram-positive bacteria. These distinctions stem from differential binding interactions with biological targets, where the triazole nitrogens form complementary hydrogen bonds with key amino acid residues in the kinase active site [4] [7] [10].
Table 3: Comparative Electronic Properties of Fused Heterocyclic Systems
Property | 1,2,4-Triazolo[4,3-a]benzimidazol-3-one | Thiazolo[3,2-a]benzimidazole | Biological Implications |
---|---|---|---|
Heteroatom Composition | 3N, 1O | 1N, 1S, 1O | Differential target specificity |
Dipole Moment | 4.8 D | 3.7 D | Enhanced aqueous solubility |
H-Bond Acceptors | 4 | 3 | Improved target binding affinity |
Nucleophilic Centers | N1, N2 | S | Differential reactivity patterns |
π-Electron Delocalization Energy | 72 kcal/mol | 68 kcal/mol | Increased stability |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7